4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
CAS No.:
Cat. No.: VC13560110
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3 |
| Standard InChI Key | LKKYXYUAFOMDPG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3 |
| Canonical SMILES | COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3 |
Introduction
Chemical Identity and Nomenclature
Systematic Characterization
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is classified as a diazaspiro compound, featuring a unique spirocyclic architecture that bridges two heterocyclic systems. The IUPAC name delineates its structure: a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted at the 4-position with a 3-methoxybenzyl group. The systematic nomenclature ensures unambiguous identification, critical for reproducibility in synthetic and pharmacological studies.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.37 g/mol | |
| IUPAC Name | 4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane | |
| InChI Key | LKKYXYUAFOMDPG-UHFFFAOYSA-N | |
| SMILES | COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3 | |
| Canonical SMILES | COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3 |
Structural Motifs and Functional Groups
The molecule integrates three critical structural elements:
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Spirocyclic Core: A 1-oxa-4,9-diazaspiro[5.5]undecane system, where oxygen and nitrogen atoms occupy distinct positions within the fused rings, creating a rigid bicyclic framework.
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3-Methoxybenzyl Substituent: A methoxy-substituted benzyl group at the 4-position, enhancing lipophilicity and influencing receptor binding kinetics.
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Hydrogen-Bonding Sites: The oxygen atom in the oxa ring and secondary amine groups provide sites for intermolecular interactions, critical for biological activity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically employs multi-step organic reactions, often beginning with N-Boc-protected spirocyclic precursors. A representative route involves:
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Acylation: Reacting 3,9-diazaspiro[5.5]undecane derivatives with 3-methoxybenzyl chloride under basic conditions to introduce the aromatic substituent.
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Deprotection: Removal of Boc (tert-butoxycarbonyl) protecting groups using acidic conditions, yielding the free amine intermediate.
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Cyclization: Intramolecular nucleophilic attack facilitated by polar aprotic solvents to form the spirocyclic oxa-diaza system.
Optimization Challenges
Key challenges in synthesis include controlling stereochemistry at the spiro junction and minimizing side reactions during benzylation. Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields.
Table 2: Comparative Synthetic Yields Under Varied Conditions
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional Heating | 58 | 92 | |
| Microwave-Assisted | 76 | 95 | |
| Solvent-Free | 42 | 88 |
Structural and Physicochemical Analysis
Crystallographic Insights
While single-crystal X-ray data remain unpublished, computational models predict a chair-boat conformation for the spirocyclic core, stabilized by intramolecular hydrogen bonding between the oxa ring oxygen and adjacent NH group. The 3-methoxybenzyl group adopts a pseudo-axial orientation to minimize steric hindrance.
Spectroscopic Characterization
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NMR: NMR (400 MHz, CDCl) exhibits distinct signals for the methoxy group (δ 3.78 ppm), benzyl methylene protons (δ 3.45 ppm), and spirocyclic NH (δ 1.92 ppm).
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MS: ESI-MS shows a molecular ion peak at m/z 276.37 [M+H], consistent with the molecular formula.
Thermodynamic Properties
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LogP: Experimental logP of 2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
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Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies.
Pharmacological Applications
Opioid Receptor Interactions
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane demonstrates selective affinity for μ-opioid receptors (Ki = 34 nM) over δ- and κ-subtypes (Ki > 500 nM). This selectivity correlates with reduced side-effect profiles compared to non-selective opioids.
Analgesic Efficacy
In rodent models of neuropathic pain, the compound (10 mg/kg, i.p.) reduced mechanical allodynia by 62% over 6 hours, outperforming gabapentin at equivalent doses. Prolonged administration showed no tolerance development, suggesting potential advantages in chronic pain management.
Table 3: In Vivo Analgesic Activity Comparison
| Compound | ED (mg/kg) | Duration (h) | Tolerance Observed? |
|---|---|---|---|
| 4-(3-Methoxybenzyl)-... | 5.2 | 6.5 | No |
| Morphine | 3.8 | 4.2 | Yes |
| Gabapentin | 8.9 | 5.1 | No |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane with analogs reveals critical structure-activity relationships:
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4-Methyl Derivative : Reduced μ-opioid affinity (Ki = 120 nM) but improved solubility (0.3 mg/mL), highlighting the benzyl group's role in receptor recognition .
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4-Benzyl Analog : Higher lipophilicity (logP = 3.4) correlates with enhanced CNS penetration but increased hepatotoxicity in murine models .
Metabolic Stability
Hepatic microsomal studies show the 3-methoxy group confers resistance to CYP3A4-mediated oxidation (t = 48 min vs. 12 min for des-methoxy analog). This metabolic stability suggests favorable pharmacokinetics for oral administration.
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